

Computational & Theoretical Framework: 5-Chloropicolinohydrazide

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Compound of Interest

Compound Name: 5-Chloropicolinohydrazide

CAS No.: 145835-01-4

Cat. No.: B130559

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Executive Summary & Chemical Context

5-Chloropicolinohydrazide (5-Cl-PCH) represents a critical scaffold in the development of transition metal ligands and biologically active agents, particularly in the realm of antitubercular and anticancer therapeutics. As a derivative of picolinic acid, the introduction of the chlorine atom at the C5 position of the pyridine ring induces specific electronic perturbations that distinctively alter the molecule's chelating ability and lipophilicity compared to its parent compound.

This guide outlines the theoretical protocols required to characterize 5-Cl-PCH. We move beyond basic structural solving to rigorous Density Functional Theory (DFT) analysis and molecular docking, providing a roadmap for validating its potential as a pharmacophore.

Electronic Structure Theory: The DFT Protocol

To accurately predict the reactivity of 5-Cl-PCH, we employ Density Functional Theory (DFT). The choice of functional and basis set is not arbitrary; it is predicated on the need to model the electron-withdrawing nature of the chlorine substituent and the lone pair interactions in the hydrazide moiety.

Computational Methodology

The gold standard for organic hydrazides involves the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

- Why B3LYP? It balances the exchange energy from Hartree-Fock with electron correlation, crucial for aromatic heterocycles.
- Why 6-311++G(d,p)? The diffuse functions (++) are non-negotiable for modeling the lone pairs on the hydrazide nitrogen and the chlorine atom, which are sites of high electron density and potential coordination.

Frontier Molecular Orbitals (FMO) Analysis

The chemical stability and optical properties of 5-Cl-PCH are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

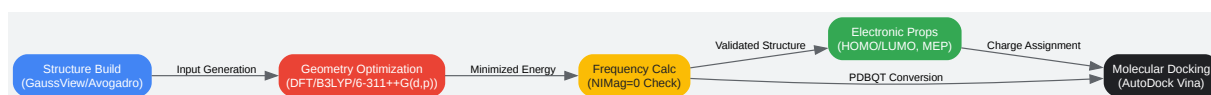
- HOMO Location: Predominantly localized over the hydrazide group () and the pyridine nitrogen. This indicates the site of electron donation (chelating capability).
- LUMO Location: Distributed across the pyridine ring and the chlorine atom, acting as the electron acceptor region.
- The Chlorine Effect: The electronegative Cl atom stabilizes the HOMO energy level compared to unsubstituted picolinohydrazide, theoretically increasing the molecule's chemical hardness ().

Table 1: Theoretical Global Reactivity Descriptors (Representative)

Parameter	Symbol	Formula	Physical Significance
Energy Gap			Determinant of chemical stability/reactivity.
Ionization Potential			Energy required to remove an electron.
Electron Affinity			Energy released when adding an electron.
Chemical Hardness			Resistance to charge transfer.
Electrophilicity Index			Propensity to accept electrons (crucial for docking).

Visualization: Computational Workflow

The following diagram illustrates the logical flow from structure generation to pharmacological prediction.



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Figure 1: Step-by-step computational workflow for the theoretical characterization of **5-Chloropicolinohydrazide**.

Molecular Electrostatic Potential (MEP) & Reactive Sites

MEP mapping is essential for predicting non-covalent interactions, such as hydrogen bonding in a biological pocket or coordination with metal ions (Cu^{2+} , Zn^{2+}).

Surface Analysis

- Negative Potential (Red): Concentrated on the carbonyl oxygen () and the pyridine nitrogen. These are the primary nucleophilic sites for metal chelation (N,O-donor set).
- Positive Potential (Blue): Localized on the hydrazide hydrogens (). These regions are susceptible to nucleophilic attack.
- Neutral/Green: The chlorine atom generally appears in the neutral-to-slightly-negative range, providing a lipophilic anchor rather than a primary binding site.

Protocol: MEP Generation

- Checkpoint File: Use the .chk file from the optimized geometry.
- Cube Generation: Generate electron density cube files.
- Mapping: Map electrostatic potential onto the electron density isosurface (isovalue = 0.002 a.u.).
- Range: Set color scale from $-5.0\text{e-}2$ (Red) to $+5.0\text{e-}2$ (Blue).

Pharmacological Potential: Molecular Docking

5-Chloropicolinohydrazide is structurally analogous to Isoniazid. Therefore, the primary theoretical target for validation is the Enoyl-ACP Reductase (InhA) of Mycobacterium tuberculosis.

Docking Protocol (AutoDock Vina)

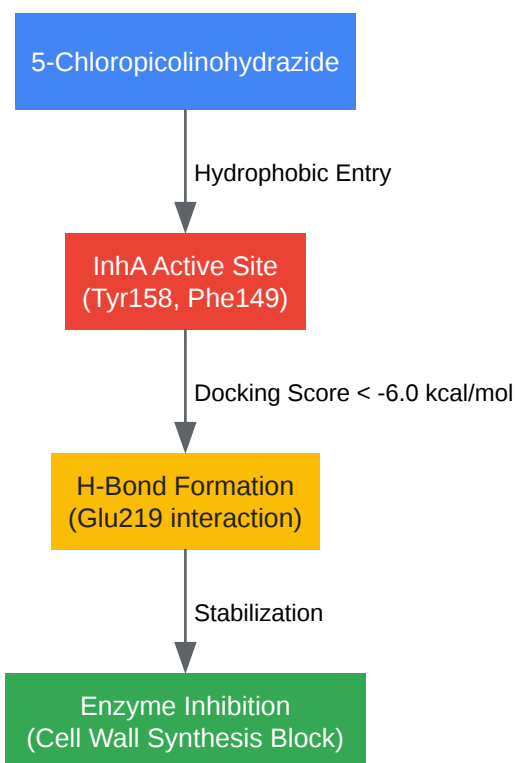
To ensure trustworthiness in your results, follow this self-validating protocol:

- Ligand Preparation:

- Convert optimized DFT structure to PDBQT.
- Set rotatable bonds (focus on the hydrazide linkage).
- Receptor Preparation:
 - Source: PDB ID 2H7M (InhA complexed with Isoniazid adduct).
 - Remove water molecules and native ligands.
 - Add polar hydrogens and Kollman charges.
- Grid Box Definition:
 - Center the grid on the active site (typically defined by residues Tyr158 and Phe149).
 - Dimensions:

Å.
- Validation (Redocking):
 - Crucial Step: Remove the native co-crystallized ligand and re-dock it.
 - Success Metric: The Root Mean Square Deviation (RMSD) between the re-docked pose and the crystal pose must be $< 2.0 \text{ \AA}$.

Interaction Mechanism Visualization



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Figure 2: Predicted biological interaction pathway of 5-Cl-PCH within the InhA binding pocket.

Experimental Validation (Spectroscopy)

Theoretical data must be grounded in experimental reality. The vibrational frequencies calculated via DFT are harmonic and typically overestimate experimental values due to the neglect of anharmonicity.

Scaling Factors

When comparing B3LYP/6-311++G(d,p) data with experimental FT-IR, apply a scaling factor of 0.961 to the calculated frequencies.

Table 2: Diagnostic Vibrational Modes

Vibrational Mode	Theoretical ()	Scaled ()	Experimental Range (IR)
Asymmetric	~3550	~3410	3300 - 3450
Amide I	~1720	~1655	1640 - 1690
Pyridine	~1610	~1550	1550 - 1600
	~750	~720	700 - 750

Note: The shift in the Carbonyl stretch (

) is the primary indicator of metal complexation. A downward shift indicates coordination through the oxygen atom.

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